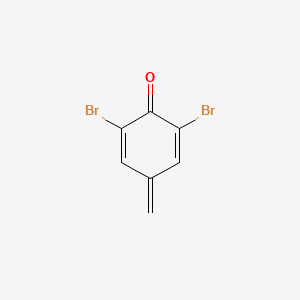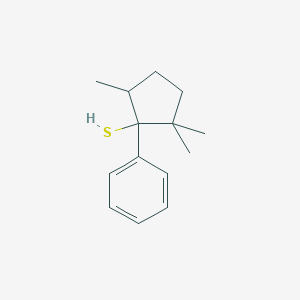
2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol is an organic compound belonging to the class of thiols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound features a cyclopentane ring substituted with three methyl groups and a phenyl group, making it a unique and interesting molecule for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol typically involves the reaction of appropriate cyclopentane derivatives with thiolating agents. One common method is the reaction of 2,2,5-trimethyl-1-phenylcyclopentanone with hydrogen sulfide in the presence of a catalyst to introduce the thiol group. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group back to its corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiol chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mécanisme D'action
The mechanism of action of 2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions and other electrophilic species, influencing biochemical pathways. Additionally, the compound’s structure allows it to participate in redox reactions, impacting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanethiol: A simpler thiol with a cyclopentane ring.
2,2,5-Trimethylcyclopentane-1-thiol: Lacks the phenyl group.
1-Phenylcyclopentane-1-thiol: Lacks the methyl groups.
Uniqueness
2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol is unique due to its combination of a cyclopentane ring with three methyl groups and a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
54007-83-9 |
|---|---|
Formule moléculaire |
C14H20S |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
2,2,5-trimethyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C14H20S/c1-11-9-10-13(2,3)14(11,15)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3 |
Clé InChI |
LEANBRZVZPJELI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1(C2=CC=CC=C2)S)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)
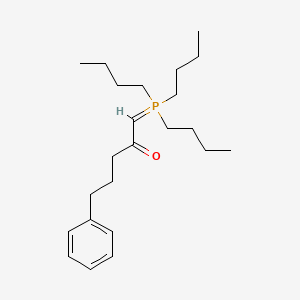


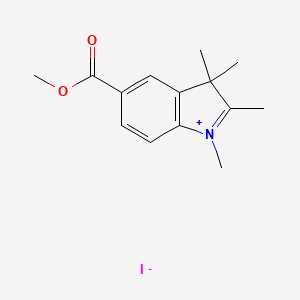


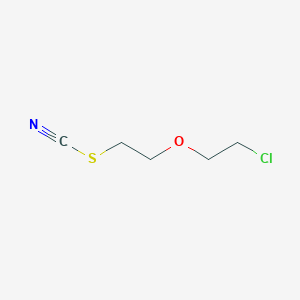
![5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14633123.png)
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
